molecular formula C7H13ClN2O B13500912 6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

Cat. No.: B13500912
M. Wt: 176.64 g/mol
InChI Key: RLOWCYHIUHFMRA-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazabicyclo[321]octan-7-one hydrochloride is a bicyclic compound with a unique structure that includes a diazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often require specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride
  • 8-Azabicyclo[3.2.1]octane derivatives

Uniqueness

6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is unique due to its specific diazabicyclo framework, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-9-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3;1H

InChI Key

RLOWCYHIUHFMRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCNC(C2)C1=O.Cl

Origin of Product

United States

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